4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, an inhibitory neurotransmitter in the brain, and thus, the inhibition of GABA transaminase results in increased levels of GABA in the brain. CPP-115 has been studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone increases the levels of GABA in the brain, which can have a calming and inhibitory effect on the central nervous system.
Biochemical and Physiological Effects
4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone has been shown to increase the levels of GABA in the brain, which can have a number of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that can reduce the activity of neurons in the brain, leading to a calming effect. This can be beneficial in the treatment of disorders such as epilepsy, anxiety, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of 4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone is that it can be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone. One area of interest is its potential use in the treatment of addiction. Preclinical studies have shown that 4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone can reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential use in humans. Additionally, 4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone has been investigated for its potential use in the treatment of neuropathic pain and schizophrenia, and further research is needed to determine its efficacy in these conditions. Finally, there is a need for further studies to determine the long-term safety and efficacy of 4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone in humans.
Méthodes De Synthèse
4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone can be synthesized using a multi-step process that involves the reaction of 1-phenylpiperazine with cyclopropyl isocyanate, followed by the reaction of the resulting compound with 3-piperidone. The final step involves the acylation of the intermediate compound with chloroacetyl chloride to yield 4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone.
Applications De Recherche Scientifique
4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, 4-[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]-1-phenyl-2-piperazinone has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. It has also been investigated for its potential use in the treatment of neuropathic pain and schizophrenia.
Propriétés
IUPAC Name |
4-(1-cyclopropyl-6-oxopiperidine-3-carbonyl)-1-phenylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-17-9-6-14(12-22(17)16-7-8-16)19(25)20-10-11-21(18(24)13-20)15-4-2-1-3-5-15/h1-5,14,16H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETKJMACIYAHCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CCC2=O)C(=O)N3CCN(C(=O)C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Cyclopropyl-6-oxopiperidine-3-carbonyl)-1-phenylpiperazin-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.